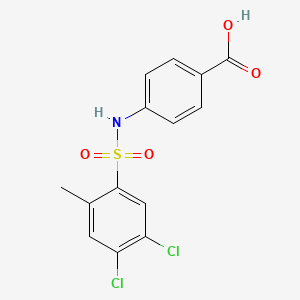![molecular formula C21H18N4O2S B604363 4-METHOXY-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL CAS No. 309937-03-9](/img/structure/B604363.png)
4-METHOXY-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-METHOXY-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound that combines the structural features of benzaldehyde, thienopyrimidine, and hydrazone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves multiple steps:
Formation of 2-Hydroxy-5-methoxybenzaldehyde: This can be achieved through the Reimer-Tiemann reaction on 4-methoxyphenol, yielding 2-Hydroxy-5-methoxybenzaldehyde with a 79% yield.
Synthesis of Thienopyrimidine Derivative: The thienopyrimidine core can be synthesized via a cyclization reaction involving appropriate thiophene and pyrimidine precursors.
Hydrazone Formation: The final step involves the condensation of 2-Hydroxy-5-methoxybenzaldehyde with the thienopyrimidine derivative in the presence of hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
4-METHOXY-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-Hydroxy-5-methoxybenzoic acid.
Reduction: 2-Hydroxy-5-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-METHOXY-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-METHOXY-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes such as signal transduction or metabolism.
Pathways: It may modulate pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vanillin: 4-Hydroxy-3-methoxybenzaldehyde, a simpler analog with similar functional groups.
Isovanillin: 3-Hydroxy-4-methoxybenzaldehyde, another isomer of vanillin.
Ortho-Vanillin: 2-Hydroxy-3-methoxybenzaldehyde, an isomer with the hydroxyl and methoxy groups in different positions.
Uniqueness
4-METHOXY-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is unique due to its combination of benzaldehyde, thienopyrimidine, and hydrazone moieties, which confer distinct chemical and biological properties not found in simpler analogs.
Propriétés
Numéro CAS |
309937-03-9 |
|---|---|
Formule moléculaire |
C21H18N4O2S |
Poids moléculaire |
390.5g/mol |
Nom IUPAC |
4-methoxy-2-[(E)-[[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C21H18N4O2S/c1-13-3-5-14(6-4-13)17-11-28-21-19(17)20(22-12-23-21)25-24-10-15-9-16(27-2)7-8-18(15)26/h3-12,26H,1-2H3,(H,22,23,25)/b24-10+ |
Clé InChI |
ZMRZWEVFPRCHBC-YSURURNPSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NN=CC4=C(C=CC(=C4)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(diethylamino)propyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B604285.png)

![N-[3-(diethylamino)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B604288.png)
![2-bromo-N-[3-(diethylamino)propyl]-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B604289.png)
![5-chloro-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide](/img/structure/B604290.png)
![N-[3-(diethylamino)propyl]-2-ethoxy-5-methylbenzene-1-sulfonamide](/img/structure/B604291.png)

![N-[3-(diethylamino)propyl]-4-ethoxy-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B604293.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604295.png)
![4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 4-fluorobenzoate](/img/structure/B604298.png)

![3-{[(5-Isopropyl-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B604300.png)

